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Methyl dioctylphosphonoacetate

Cat. No.: B15497797
M. Wt: 378.5 g/mol
InChI Key: HNPQVXZQPXKSKR-UHFFFAOYSA-N
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Description

Contextualization of Phosphonate (B1237965) Reagents in Olefination Methodologies

Olefination reactions, which form carbon-carbon double bonds, are fundamental transformations in organic synthesis. Among the various methods developed, those utilizing phosphorus-based reagents have gained significant prominence. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used method for creating olefins from aldehydes and ketones. tcichemicals.com This reaction typically employs phosphonate esters which, in the presence of a base, form stabilized phosphonate carbanions. These anions then react with carbonyl compounds to yield alkenes, often with a high degree of stereoselectivity, favoring the formation of (E)-olefins. tcichemicals.comwikipedia.org The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are easily removed from the reaction mixture, simplifying purification. tcichemicals.com

The utility of phosphonate reagents extends beyond the classic HWE reaction. Various modifications and alternative olefination methods involving phosphorus have been developed to enhance stereoselectivity, broaden substrate scope, and simplify reaction conditions. These include the Peterson olefination, which utilizes α-silylcarbanions and allows for the stereoselective synthesis of either (E)- or (Z)-alkenes depending on the workup conditions (acidic or basic). tcichemicals.comorganic-chemistry.org The development of novel phosphonate reagents and methodologies continues to be an active area of research, aiming to provide chemists with more efficient and selective tools for the construction of complex molecules. organic-chemistry.org

Significance of Methyl Dioctylphosphonoacetate as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful phosphonate reagent in organic synthesis. Its structure, featuring a phosphonate group, an adjacent ester, and long alkyl chains, makes it a valuable intermediate for several reasons. The dioctyl groups confer increased solubility in organic solvents, which can be advantageous in various reaction media.

The primary utility of this compound lies in its application in the Horner-Wadsworth-Emmons reaction. As a phosphonoacetate, the acidic proton on the carbon between the phosphonate and the ester can be readily removed by a base to generate a stabilized carbanion. This nucleophile can then react with a wide range of aldehydes and ketones to form α,β-unsaturated esters. These products are themselves versatile synthetic building blocks, serving as precursors for a variety of functional groups and as Michael acceptors in conjugate addition reactions. orgsyn.org The stereochemical outcome of the HWE reaction using phosphonoacetates can often be controlled to favor the (E)-isomer of the resulting α,β-unsaturated ester.

Historical Development and Evolution of Phosphonoacetate Chemistry

The chemistry of phosphonates and their applications in synthesis have a rich history. The foundational Wittig reaction, discovered in the 1950s, laid the groundwork for olefination chemistry using phosphorus ylides. The subsequent development of the Horner-Wadsworth-Emmons reaction in the 1960s provided a significant advancement by utilizing more reactive and readily available phosphonate esters, which often offer better stereocontrol and easier purification compared to the phosphonium (B103445) salts used in the Wittig reaction.

Phosphonoacetates, as a specific class of phosphonate reagents, have been instrumental in the synthesis of α,β-unsaturated esters. Research in this area has focused on several key aspects. Early work established the general utility of reagents like triethyl phosphonoacetate in the HWE reaction. wikipedia.org Subsequent efforts have been directed towards modifying the structure of the phosphonoacetate to fine-tune its reactivity and selectivity. This includes varying the alkyl groups on the phosphonate and the ester moiety to influence solubility and steric interactions.

More recent developments in phosphonate chemistry have explored novel catalytic systems and reaction conditions to further expand the scope and efficiency of these transformations. organic-chemistry.org The synthesis of phosphonate and phosphinate natural products has also driven research into the biosynthesis and enzymatic transformations of these compounds, revealing novel biochemical pathways. nih.gov The chemical synthesis of modified oligonucleotides containing phosphonoacetate linkages has also been explored for their potential biochemical properties. nih.gov

Scope and Objectives of Research on this compound

Current and future research concerning this compound is likely to focus on several key areas. A primary objective is the further optimization of its use in the Horner-Wadsworth-Emmons reaction to achieve even higher levels of stereoselectivity, particularly for the synthesis of (Z)-α,β-unsaturated esters, which are often more challenging to prepare. orgsyn.org This could involve the development of new catalyst systems or the exploration of different reaction conditions, such as solvent and base effects.

Another area of investigation is the expansion of the substrate scope for reactions involving this compound. This includes its use with more complex and sterically hindered aldehydes and ketones, as well as its application in intramolecular HWE reactions for the synthesis of cyclic compounds.

Furthermore, there is interest in the synthesis of novel analogs of this compound with different alkyl or aryl groups to modulate its physical and chemical properties. This could lead to reagents with improved solubility, reactivity, or selectivity for specific applications. The exploration of its use in other types of transformations beyond the HWE reaction also represents a potential avenue for future research.

Finally, detailed mechanistic studies of reactions involving this compound can provide valuable insights that can guide the rational design of new reagents and synthetic methods. Understanding the factors that control stereoselectivity and reactivity is crucial for advancing the field of phosphonate-based olefination chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39O5P B15497797 Methyl dioctylphosphonoacetate

Properties

Molecular Formula

C19H39O5P

Molecular Weight

378.5 g/mol

IUPAC Name

methyl 2-dioctoxyphosphorylacetate

InChI

InChI=1S/C19H39O5P/c1-4-6-8-10-12-14-16-23-25(21,18-19(20)22-3)24-17-15-13-11-9-7-5-2/h4-18H2,1-3H3

InChI Key

HNPQVXZQPXKSKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(CC(=O)OC)OCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Methyl Dioctylphosphonoacetate

Phosphorylation Strategies for Dioctyl Methylphosphonoacetates

The core of synthesizing methyl dioctylphosphonoacetate lies in the phosphorylation step, where the phosphonate (B1237965) group is introduced. The two most prominent reactions for this transformation are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a C-P bond. organic-chemistry.orgwikipedia.org Discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. wikipedia.orgjk-sci.com The reaction proceeds via a two-step Sɴ2 mechanism. nih.gov The initial step is the nucleophilic attack of the phosphorus atom on the alkyl halide, which forms a phosphonium (B103445) salt intermediate. jk-sci.comnih.gov In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphite, leading to the formation of a pentavalent phosphonate and a new alkyl halide. jk-sci.com

For the synthesis of this compound, the specific pathway involves the reaction of trioctyl phosphite with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. youtube.comwikipedia.org The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl. jk-sci.com The reaction typically requires elevated temperatures, often in the range of 120 °C to 160 °C, to drive the dealkylation of the phosphonium intermediate. wikipedia.org

Table 1: Arbuzov Reaction for this compound

Reactant 1Reactant 2ProductByproduct
Trioctyl PhosphiteMethyl ChloroacetateThis compoundOctyl Chloride
P(O(C₈H₁₇))₃ClCH₂COOCH₃(C₈H₁₇O)₂P(O)CH₂COOCH₃C₈H₁₇Cl

The Michaelis-Becker reaction provides an alternative route to phosphonates. This method involves the reaction of a dialkyl hydrogen phosphonate (also known as a dialkyl phosphite) with an alkyl halide in the presence of a base. chemicalbook.comresearchgate.net The base, typically sodium hydroxide (B78521) or an alkoxide, deprotonates the dialkyl phosphite to generate a nucleophilic phosphite anion. This anion then displaces the halide from the alkyl halide in an Sɴ2 reaction to form the C-P bond.

In the context of synthesizing this compound, the reaction would utilize dioctyl hydrogen phosphonate and a methyl haloacetate. A significant adaptation to improve the efficiency of the Michaelis-Becker reaction, especially when dealing with reactants that may have low mutual solubility, is the use of phase-transfer catalysis (PTC). researchgate.netresearchgate.net A liquid-liquid PTC system, using a catalyst like benzyl (B1604629) triethyl ammonium (B1175870) chloride (BTEAC) with a base such as aqueous sodium hydroxide, can facilitate the reaction between the organic-soluble phosphite and the halide, leading to improved yields and shorter reaction times compared to conventional methods. researchgate.netresearchgate.net Microwave-assisted synthesis has also been explored as a method to accelerate the Michaelis-Becker reaction, offering rapid and efficient preparation of phosphonates. researchgate.net

Table 2: Michaelis-Becker Reaction Comparison

MethodBaseCatalystConditionsKey Advantage
Conventional Sodium EthoxideNoneReflux in EthanolSimplicity
Phase-Transfer Catalysis (PTC) Sodium HydroxideBTEACTwo-phase system (e.g., H₂O/CH₂Cl₂)Higher yields, faster reaction for bulky groups. researchgate.netresearchgate.net
Microwave-Assisted Potassium CarbonateNoneMicrowave IrradiationRapid heating, significantly reduced reaction times. researchgate.net

Precursor Design and Synthesis for Enhanced Yield and Purity

Methyl haloacetates, particularly methyl chloroacetate, are key precursors for the synthesis. Methyl chloroacetate is typically produced via the esterification of chloroacetic acid with methanol (B129727). chemicalbook.comgoogle.com This is a reversible equilibrium reaction, and strategies are often employed to drive the reaction towards the product side. google.compatsnap.com Common methods include:

Catalysis: Strong acids like sulfuric acid are traditionally used, but they present issues with corrosion and separation. google.comacs.org Solid acid catalysts, such as cation exchange resins, offer a less corrosive and more easily separable alternative. acs.org

Water Removal: The continuous removal of water, a byproduct of the reaction, shifts the equilibrium forward. This can be achieved through azeotropic distillation. For instance, a ternary azeotrope of methyl chloroacetate, water, and methanol can be distilled off, with the ester layer being separated and the unreacted methanol returned to the reactor. chemicalbook.com

Reaction Conditions: The reaction temperature is typically controlled between 80-120 °C. google.compatsnap.com The molar ratio of methanol to chloroacetic acid is also a critical parameter, with an excess of methanol often used to maximize the conversion of the acid. acs.org

The dioctyl moiety is introduced via the phosphorus-containing precursor, which can be either trioctyl phosphite (for the Arbuzov reaction) or dioctyl hydrogen phosphite (for the Michaelis-Becker reaction).

Trioctyl Phosphite Synthesis: This precursor is generally synthesized by reacting phosphorus trichloride (B1173362) (PCl₃) with 1-octanol (B28484). wikipedia.orggoogle.com The reaction must be carried out in the presence of a base, such as a tertiary amine (e.g., diethylaniline or tributylamine), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. wikipedia.orgorgsyn.org The reaction is typically performed in an inert solvent.

PCl₃ + 3 C₈H₁₇OH + 3 R₃N → P(OC₈H₁₇)₃ + 3 R₃NH⁺Cl⁻

Dioctyl Hydrogen Phosphite Synthesis: If the synthesis of trioctyl phosphite is performed in the absence of a base, the reaction between phosphorus trichloride and 1-octanol yields dioctyl hydrogen phosphite. wikipedia.org

Table 3: Key Precursor Properties

PrecursorFormulaMolar Mass ( g/mol )Key Synthesis Route
Methyl Chloroacetate ClCH₂COOCH₃108.52Esterification of Chloroacetic Acid with Methanol. chemicalbook.com
Trioctyl Phosphite P(OC₈H₁₇)₃418.64Reaction of PCl₃ with 1-Octanol in the presence of a base. wikipedia.org
Dioctyl Hydrogen Phosphite (C₈H₁₇O)₂P(O)H306.44Reaction of PCl₃ with 1-Octanol in the absence of a base. wikipedia.org

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful optimization of reaction conditions to maximize efficiency, yield, and safety while minimizing cost and environmental impact.

Key parameters for optimization include:

Temperature Control: The Arbuzov reaction requires high temperatures to proceed efficiently, but excessively high temperatures can lead to side reactions and decomposition. wikipedia.org The Michaelis-Becker reaction may proceed under milder conditions, especially with catalytic enhancement. frontiersin.org Precise temperature control is crucial for consistent product quality.

Catalyst Selection and Loading: For reactions involving catalysts, such as the PTC Michaelis-Becker or catalyzed esterification, the choice of catalyst and its concentration are critical. For instance, in phosphonate synthesis, screening various catalysts, including inorganic salts or nanoparticles, can lead to improved reaction rates and yields under milder conditions. rsc.org

Solvent Choice: The choice of solvent can influence reaction rates and selectivity. For the Michaelis-Becker reaction, using benign and recyclable solvents like PEG-400 has been shown to be effective, avoiding the need for volatile organic compounds. frontiersin.org

Reaction Time: Optimizing reaction time is essential for maximizing throughput. Modern techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. researchgate.net High-throughput (HT) screening methods can also be employed to rapidly test a wide range of parameters and discover optimal conditions for new material synthesis. nih.gov

Purification Methods: The final purity is determined by the purification process. Distillation, particularly under vacuum for high-boiling point compounds like this compound, is a common method. The removal of byproducts, such as the octyl halide from the Arbuzov reaction, is a key consideration in the purification strategy.

By systematically adjusting these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring high yield and purity of the final compound.

Solvent Effects on Reaction Kinetics and Equilibrium

The choice of solvent can significantly impact the rate and outcome of phosphonate synthesis. In the context of the Michaelis-Arbuzov reaction for preparing this compound, which would likely involve the reaction of trioctyl phosphite with methyl chloroacetate, the polarity of the solvent plays a crucial role.

The initial step of the Michaelis-Arbuzov reaction is a nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium salt intermediate. wikipedia.orgjk-sci.com Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are known to accelerate this SN2 type reaction by stabilizing the charged intermediate. However, for a reaction involving long, nonpolar alkyl chains like the octyl groups, a less polar solvent might be necessary to ensure miscibility of the reactants.

The following table illustrates the hypothetical effect of different solvents on the yield of this compound in a Michaelis-Arbuzov type synthesis. The data is illustrative, based on general principles of solvent effects on similar reactions.

Table 1: Hypothetical Solvent Effects on the Synthesis of this compound

SolventDielectric Constant (approx.)Reaction Time (h)Hypothetical Yield (%)
Toluene2.41275
Tetrahydrofuran (THF)7.61080
Acetonitrile37.5885
Dimethylformamide (DMF)36.7888
No Solvent (Neat)-1570

The table suggests that polar aprotic solvents could lead to higher yields in shorter reaction times. However, running the reaction neat (without a solvent) is also a possibility, particularly at elevated temperatures, which can be advantageous from a green chemistry perspective by reducing solvent waste.

Temperature and Pressure Influence on Product Distribution

Temperature is a critical parameter in the synthesis of phosphonates. For the Michaelis-Arbuzov reaction, higher temperatures are generally required to drive the reaction to completion, particularly for less reactive alkyl halides. wikipedia.org The reaction to form this compound would likely require heating, typically in the range of 120-160 °C. wikipedia.org

The influence of pressure on the Michaelis-Arbuzov reaction is less commonly studied. However, for reactions involving gaseous reactants or byproducts, pressure can shift the equilibrium according to Le Chatelier's principle. In the synthesis of this compound, the reaction is typically conducted in the liquid phase, and the influence of pressure is generally considered to be minimal under standard laboratory conditions.

The following table provides a hypothetical representation of how temperature could affect the yield of this compound.

Table 2: Hypothetical Influence of Temperature on the Yield of this compound

Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
1002465
1201880
1401288
1601085
180875

This illustrative data suggests an optimal temperature range for the synthesis, beyond which the yield may decrease due to decomposition or side reactions.

Catalytic Approaches in this compound Formation

While the classical Michaelis-Arbuzov reaction is often performed thermally, catalytic methods have been developed to improve reaction conditions and yields. Lewis acids are known to catalyze the Arbuzov rearrangement. nih.govorganic-chemistry.org For the synthesis of this compound, a Lewis acid catalyst could potentially lower the required reaction temperature and time.

In the context of the Pudovik reaction, which involves the addition of a dialkyl phosphite (in this case, dioctyl phosphite) to an activated alkene (like methyl acrylate), base catalysis is commonly employed. nih.govbeilstein-journals.org The base deprotonates the dialkyl phosphite, generating a more nucleophilic phosphite anion that readily adds to the double bond.

The following table illustrates the potential impact of different catalysts on the synthesis of this compound via a Pudovik-type reaction.

Table 3: Hypothetical Catalytic Effects on the Synthesis of this compound (Pudovik-type reaction)

CatalystCatalyst Loading (mol%)Reaction Temperature (°C)Hypothetical Yield (%)
None-10040
Triethylamine108075
Sodium Ethoxide56085
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)56090

This hypothetical data suggests that strong bases are effective catalysts for the Pudovik reaction, allowing for milder reaction conditions and higher yields.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry strategies can be applied.

One key principle is the use of solvent-free or "neat" reaction conditions. As indicated in Table 1, while solvents can enhance reaction rates, performing the reaction without a solvent, if feasible, eliminates solvent waste and simplifies product purification.

Another green approach is the use of catalysis to improve reaction efficiency and reduce energy consumption. As shown in Table 3, a catalytic amount of a base can significantly improve the yield of a Pudovik-type reaction under milder conditions compared to an uncatalyzed thermal process.

Furthermore, the choice of starting materials is important. The transesterification of a more readily available dialkyl phosphonate with 1-octanol could be a more atom-economical route to dioctyl phosphite, a key intermediate, compared to starting from phosphorus trichloride and 1-octanol. mdpi.com

The development of catalytic systems that are recyclable and benign is also a key area of green chemistry research. For instance, using a solid-supported catalyst could simplify its separation from the reaction mixture and allow for its reuse.

Reactivity and Mechanistic Investigations of Methyl Dioctylphosphonoacetate

Fundamental Mechanisms of Phosphonoacetate-Mediated Olefination

The Horner-Wadsworth-Emmons reaction is a widely used method for forming carbon-carbon double bonds with a high degree of stereoselectivity. wikipedia.orgresearchgate.net It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

Horner-Wadsworth-Emmons Reaction Mechanisms with Methyl Dioctylphosphonoacetate

The generally accepted mechanism for the HWE reaction involving a phosphonoacetate like this compound proceeds through several key steps. wikipedia.orgnrochemistry.com The process begins with the deprotonation of the phosphonate at the α-carbon by a base, forming a nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is typically the rate-limiting step and results in the formation of a diastereomeric mixture of β-alkoxy phosphonate intermediates. wikipedia.org

These intermediates then cyclize to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.comnih.gov The subsequent fragmentation of the oxaphosphetane through the cleavage of the phosphorus-carbon and oxygen-carbon bonds yields the final alkene product and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture. wikipedia.orgnih.gov Computational studies on similar phosphonoacetates have shown that the formation of the oxaphosphetane is the rate-determining step. nrochemistry.comnih.gov

Stereochemical Control in HWE Reactions: Z/E Selectivity Studies

A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. researchgate.net Generally, the reaction favors the formation of the (E)- or trans-alkene. wikipedia.org This selectivity is influenced by several factors, including the structure of the phosphonate, the nature of the base and solvent, and the reaction temperature. researchgate.net

The choice of base and solvent plays a crucial role in determining the Z/E selectivity of the HWE reaction. researchgate.netorganicchemistrydata.org For standard phosphonoacetates with simple alkoxy groups, the use of sodium or lithium bases tends to favor the formation of the (E)-alkene. organicchemistrydata.org This is often attributed to thermodynamic control, where the intermediates have sufficient time to equilibrate to the more stable trans-directing configuration before elimination. umich.edu

Table 1: Effect of Reaction Conditions on Alkene Stereoselectivity

BaseSolventTemperature (°C)Predominant Isomer
i-PrMgBrTolueneRefluxE
i-PrMgBrTHFRefluxE
n-BuLiTHF-78 to 25E
KHMDS/18-crown-6THF-78Z

This table represents general trends observed in HWE reactions and may not be specific to this compound due to a lack of direct experimental data in the search results. Data is extrapolated from similar systems. organicchemistrydata.orgumich.edu

Computational studies have provided valuable insights into the transition states of the HWE reaction, helping to explain the observed stereoselectivity. nih.govresearchgate.net The stability of the transition states leading to the different stereoisomers is a key determinant of the product ratio. nih.gov For the formation of (E)-alkenes, the transition state leading to the trans-product is generally lower in energy. nrochemistry.comnih.gov

Electron-withdrawing substituents on the phosphonate can stabilize the intermediates and transition states, which can reduce the reversibility of the initial addition step and lead to a higher proportion of the (Z)-product. researchgate.net This is because a faster elimination reaction can "trap" the kinetically favored syn-intermediate before it can equilibrate to the more stable anti-intermediate that leads to the (E)-alkene. organicchemistrydata.org

Proton Transfer Dynamics and Carbanion Formation in Situ

The initial step of the HWE reaction is the deprotonation of the phosphonate to form a carbanion. wikipedia.org This is an acid-base reaction where the phosphonate acts as a carbon acid. youtube.combuffalo.edu The acidity of the α-proton is enhanced by the electron-withdrawing phosphonate group. The stability and reactivity of the resulting carbanion are crucial for the success of the subsequent nucleophilic addition.

Quantum chemical studies on intramolecular proton transfers have shown that such processes are fundamental in various chemical transformations. pku.edu.cn While direct studies on this compound are not prevalent, the general principles of carbanion formation and stability apply. buffalo.edupku.edu.cn The formation of the carbanion in situ is a dynamic process influenced by the strength of the base and the reaction conditions. youtube.com

Investigation of Intermediates and Transition States

The key intermediates in the HWE reaction are the initially formed β-alkoxy phosphonates and the subsequent cyclic oxaphosphetanes. wikipedia.orgnih.gov The relative energies and rates of interconversion of these intermediates dictate the final stereochemical outcome. Computational studies have been instrumental in elucidating the structures and energies of these transient species. acs.orgresearchgate.net

For many HWE reactions, the formation of the oxaphosphetane is the rate-determining step. nih.govacs.org The geometry of the transition state leading to this intermediate is critical for stereoselectivity. A lower energy transition state for the formation of the anti-oxaphosphetane leads to the preferential formation of the (E)-alkene. nih.gov Factors that influence the relative energies of these transition states, such as steric interactions and electronic effects of the substituents, are therefore key to controlling the reaction's outcome. researchgate.net

Spectroscopic Probing of Enolate and Oxaphosphetane Intermediates

The HWE reaction of this compound proceeds through several key intermediates, the most crucial being the phosphonate enolate and the cyclic oxaphosphetane. The transient nature of these species makes their direct observation challenging, often requiring specialized spectroscopic techniques under controlled conditions, such as low-temperature NMR spectroscopy.

Phosphonate Enolate Formation and Characterization:

The initial step of the HWE reaction involves the deprotonation of the α-carbon of the this compound by a base (e.g., sodium hydride, n-butyllithium) to form a nucleophilic phosphonate enolate. The structure and stability of this enolate are critical in determining the subsequent stereochemical course of the reaction.

Interactive Data Table: Representative ³¹P NMR Chemical Shifts of Phosphonate Species (Note: The following data is representative of typical dialkyl phosphonoacetates and is intended for illustrative purposes, as specific experimental data for this compound is not available in the cited literature.)

Compound/IntermediateTypical ³¹P Chemical Shift (ppm)
Dialkyl Phosphonoacetate+20 to +22
Phosphonate Enolate (Li⁺ salt)+18 to +25
Oxaphosphetane Intermediate-15 to -25
Dialkyl Phosphate Byproduct-1 to +2

Oxaphosphetane Intermediate Detection:

The phosphonate enolate attacks the carbonyl carbon of an aldehyde or ketone to form a tetrahedral adduct, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane. This intermediate is generally unstable and rapidly decomposes to the alkene product and a phosphate byproduct.

Low-Temperature NMR Studies: The direct observation of the oxaphosphetane intermediate is often achieved through low-temperature NMR experiments, which can trap this transient species. In such studies, the reaction is initiated at a very low temperature (e.g., -78 °C) and monitored by NMR spectroscopy as the temperature is slowly raised. The oxaphosphetane intermediate is characterized by a significant upfield shift in the ³¹P NMR spectrum, typically in the range of -15 to -25 ppm, which is distinct from both the starting phosphonate and the final phosphate byproduct.

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-determining step. This is achieved by measuring the change in reaction rate when an atom at a key position is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

In the context of the HWE reaction with this compound, a primary deuterium (B1214612) KIE would be expected if the C-H bond at the α-carbon is broken in the rate-determining step. The deprotonation of the phosphonate is generally a rapid equilibrium, and the rate-limiting step is often considered to be the initial nucleophilic addition of the phosphonate enolate to the carbonyl compound or the subsequent decomposition of the oxaphosphetane.

Deuterium Labeling Studies:

To investigate this, a deuterated analog of this compound, where the α-proton is replaced by deuterium, would be synthesized. The rates of the HWE reaction for both the deuterated and non-deuterated phosphonates would then be compared.

If kH/kD ≈ 1: A value close to unity would suggest that the cleavage of the α-C-H bond is not involved in the rate-determining step. This would be consistent with the nucleophilic addition of the pre-formed enolate to the aldehyde being the slowest step.

If kH/kD > 1: A significant primary KIE would indicate that the deprotonation step is at least partially rate-limiting. This might occur if a weak base is used, making the formation of the enolate slow.

While specific KIE studies on this compound are not documented in the reviewed literature, studies on similar systems generally show a small or negligible KIE for the α-proton, supporting the notion that the nucleophilic addition is the rate-determining step.

Interactive Data Table: Expected Kinetic Isotope Effects in the HWE Reaction (Note: This table is based on general principles of KIE in HWE reactions, as specific data for this compound is not available.)

Isotopic SubstitutionPosition of LabelingExpected kH/kDImplication for Rate-Determining Step
H vs. Dα-carbon of phosphonate~1Deprotonation is not rate-limiting.
¹²C vs. ¹³CCarbonyl carbon of aldehyde>1Nucleophilic addition to the carbonyl is likely rate-limiting.

Role of Dioctyl Ester Groups in Reaction Outcome

The nature of the ester groups on the phosphorus atom can significantly influence the reactivity and stereoselectivity of the HWE reaction. The long, flexible n-octyl chains of the dioctyl ester groups in this compound are expected to exert notable steric and electronic effects.

Steric Effects:

The bulky dioctyl groups can influence the stereochemical outcome of the HWE reaction. In general, larger ester groups on the phosphonate can favor the formation of the (E)-alkene. This is attributed to steric hindrance in the transition state leading to the oxaphosphetane intermediate. The bulky dioctyl groups will preferentially occupy positions that minimize steric interactions with the substituents on the aldehyde and the phosphonate itself, thereby directing the reaction towards the thermodynamically more stable (E)-isomer.

Electronic Effects:

The electron-donating nature of the alkyl chains of the dioctyl groups can also play a role. Compared to phosphonates with more electron-withdrawing ester groups (e.g., trifluoroethyl), the dioctyl groups slightly increase the electron density on the phosphorus atom. This can influence the pKa of the α-proton and the nucleophilicity of the resulting enolate, although this effect is generally considered to be less significant than the steric influence on stereoselectivity.

Solubility and Reaction Conditions:

A practical consequence of the long dioctyl chains is the increased lipophilicity of the phosphonate reagent and the resulting phosphate byproduct. This can affect the choice of solvent and the ease of purification. While the phosphate byproduct from smaller alkyl phosphonates (like diethyl) is often water-soluble and easily removed by aqueous extraction, the dioctyl phosphate byproduct will be much less so, potentially requiring chromatographic separation.

Applications of Methyl Dioctylphosphonoacetate in Advanced Organic Synthesis

Stereoselective Olefination for Complex Molecule Construction

The Horner-Wadsworth-Emmons reaction is renowned for its ability to control the stereochemistry of the resulting alkene. wikipedia.org The reaction between a phosphonate-stabilized carbanion and an aldehyde or ketone proceeds through a series of intermediates, with the final elimination step determining the geometry of the double bond. wikipedia.org Generally, the HWE reaction favors the formation of the (E)-alkene, a preference that can be influenced by several factors including the structure of the reactants and the reaction conditions. wikipedia.orgnrochemistry.com

Synthesis of Substituted Alkenes and Dienones

The reaction of methyl dioctylphosphonoacetate with aldehydes and ketones provides a direct route to α,β-unsaturated esters, a class of substituted alkenes. rsc.org The mechanism involves the deprotonation of the phosphonate (B1237965) to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

The stereochemical outcome of the olefination is sensitive to reaction conditions. For instance, studies on similar phosphonates have shown that increasing the steric bulk of the aldehyde and using higher reaction temperatures tend to enhance (E)-stereoselectivity. wikipedia.org The choice of base and counterion (e.g., Li+, Na+, K+) can also play a role in directing the stereochemical course of the reaction. wikipedia.org

While the olefination of aldehydes with HWE reagents is generally efficient, reactions with ketones can be less stereoselective. wikipedia.org However, specific conditions have been developed to improve the selectivity in these cases. nih.gov The synthesis of dienones can be achieved through the reaction of this compound with α,β-unsaturated aldehydes.

Application in Natural Product Synthesis

The stereocontrolled synthesis of carbon-carbon double bonds is a critical aspect of assembling complex natural products. numberanalytics.com The Horner-Wadsworth-Emmons reaction is a powerful tool in this regard and has been employed in the total synthesis of numerous biologically active molecules. youtube.com For example, the HWE reaction has been utilized to construct key fragments of macrolide antibiotics, which often feature multiple olefinic bonds with specific geometries. youtube.com The iterative application of the HWE reaction allows for the controlled elongation of carbon chains, a strategy that has been successfully applied in the synthesis of complex polyketide natural products.

Formation of Vinyl Ethers and Related Enolates

The synthesis of vinyl ethers represents another application of olefination chemistry. While direct synthesis of vinyl ethers using a phosphonate like this compound is less common, related methodologies exist for their preparation.

Tandem Reactions and One-Pot Methodologies Involving this compound

The integration of multiple reaction steps into a single operation, known as tandem or one-pot reactions, offers significant advantages in terms of efficiency and sustainability. taylorandfrancis.com The Horner-Wadsworth-Emmons reaction has been incorporated into such sequences. For example, tandem oxidation-olefination protocols allow for the direct conversion of alcohols to α,β-unsaturated esters. scilit.com In such a sequence, an alcohol is first oxidized to an aldehyde, which then reacts in situ with the phosphonate reagent, such as this compound, to yield the alkene product. scilit.comresearchgate.net

Another example is the tandem cross-metathesis/Wittig-type olefination, where an initial metathesis reaction generates an α,β-unsaturated aldehyde that subsequently undergoes olefination. organic-chemistry.org These one-pot procedures streamline synthetic routes and avoid the isolation of intermediate compounds, which can be time-consuming and lead to yield losses. taylorandfrancis.com

Catalytic Strategies Utilizing this compound as a Reagent

The development of catalytic versions of the Horner-Wadsworth-Emmons reaction is an active area of research, aiming to further enhance the efficiency and selectivity of this important transformation.

Organocatalytic Enhancements in HWE Reactions

While much of the focus in catalytic HWE reactions has been on metal-based catalysts, organocatalysis has emerged as a powerful alternative. To date, specific examples detailing the use of organocatalysts in conjunction with this compound for HWE reactions are not extensively documented in the readily available literature. However, the general principles of organocatalysis, such as the activation of substrates through the formation of reactive intermediates with chiral amines or other small organic molecules, are being explored to control the stereoselectivity of olefination reactions.

Metal-mediated Transformations with Phosphonoacetates

While the classical Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions to convert aldehydes and ketones into alkenes, does not inherently require metal catalysis, the integration of metal catalysts can significantly enhance the scope and efficiency of transformations involving phosphonoacetates like this compound. The large dioctyl groups in this reagent can influence its solubility and reactivity in different solvent systems, making the choice of metal and reaction conditions crucial for optimal outcomes.

Metal-mediated processes involving phosphonoacetates often aim to achieve higher levels of stereoselectivity or to enable reactions that are otherwise challenging. For instance, the use of certain transition metal catalysts can influence the E/Z selectivity of the resulting alkene, a critical aspect in the synthesis of complex molecules where stereochemistry dictates biological activity. While specific data on this compound is limited in widely available literature, the general principles of metal-mediated transformations of phosphonoacetates provide a framework for its potential applications.

Table 1: Potential Metal-Mediated Transformations Involving Phosphonoacetate Analogs

Metal CatalystTransformation TypePotential Advantage with this compound
Palladium(II) complexesHeck-type couplingPotential for cross-coupling reactions with aryl or vinyl halides, leveraging the phosphonate as a directing group.
Rhodium(I) complexesConjugate additionCatalytic addition of the phosphonate to α,β-unsaturated systems, with the dioctyl groups potentially influencing catalyst-substrate interactions.
Copper(I) saltsCarbene transferIn situ generation of a phosphonate-stabilized carbene for cyclopropanation or other insertion reactions.

Regioselective Functionalization via this compound

Regioselectivity, the control of the site of chemical reactivity, is a cornerstone of synthetic strategy. This compound, through the generation of its corresponding carbanion, offers a powerful tool for the regioselective formation of new carbon-carbon bonds. The primary application in this context is the HWE reaction, which inherently provides high regioselectivity by forming the double bond at the position of the carbonyl group of the reacting aldehyde or ketone.

The bulky dioctyl groups of the phosphonate can play a subtle but important role in influencing the regioselectivity of reactions, particularly in complex substrates with multiple reactive sites. These large, non-polar side chains can create specific steric environments around the reactive center, potentially favoring attack at less hindered carbonyl groups or influencing the orientation of the substrate with respect to the reagent.

In the context of polyfunctional molecules, the chemoselectivity of the phosphonate carbanion derived from this compound is also a key feature. It will preferentially react with aldehydes and ketones over other electrophilic functional groups such as esters or amides, allowing for precise and predictable functionalization.

Synthetic Routes to Bioactive Analogs and Pharmaceutical Intermediates

The formation of α,β-unsaturated esters and related structures is a common motif in a vast array of biologically active natural products and pharmaceutical agents. The HWE reaction employing reagents like this compound provides a reliable and stereoselective method for constructing these key structural units. The resulting alkenes can serve as crucial intermediates that are further elaborated to produce the final target molecules.

The (E)-selectivity often observed in HWE reactions is particularly valuable, as the trans-geometry of the double bond is a frequent feature in many bioactive compounds. For example, the synthesis of various prostaglandin (B15479496) analogs, retinoids, and macrolide antibiotics often involves a key olefination step where a phosphonate reagent is employed.

While specific, documented large-scale syntheses using this compound are not prominently featured in publicly accessible research, its utility can be inferred from the general reactivity of phosphonoacetates in the synthesis of pharmaceutical building blocks.

Table 2: Illustrative Synthetic Applications of Phosphonoacetate Reagents in Bioactive Molecule Synthesis

Target Molecule ClassKey Synthetic TransformationRole of Phosphonoacetate
ProstaglandinsOlefination of a cyclopentanone (B42830) derivativeConstruction of the α- and/or ω-side chains with controlled stereochemistry.
RetinoidsIterative olefination reactionsBuilding the polyene chain characteristic of Vitamin A and its derivatives.
Macrolide AntibioticsIntramolecular HWE reactionMacrocyclization to form the large lactone ring.
Antifungal AgentsSynthesis of unsaturated ester side chainsIntroduction of key pharmacophoric elements.

Derivatives and Analogues of Methyl Dioctylphosphonoacetate: Synthesis and Reactivity

Synthesis of Modified Phosphonoacetate Esters

The reactivity and selectivity of phosphonoacetate reagents in the HWE reaction can be precisely controlled by modifying their molecular structure. These modifications typically target the alkyl chains on the phosphorus atom or the ester group attached to the acetate (B1210297) moiety.

Alkyl Chain Variations in the Phosphonate (B1237965) Moiety

The synthesis of dialkyl phosphonoacetates is most commonly achieved through the Michaelis-Arbuzov reaction. researchgate.net This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an α-haloacetate, such as methyl chloroacetate (B1199739) or ethyl bromoacetate. The identity of the resulting dialkyl phosphonoacetate is determined by the trialkyl phosphite used as the starting material. For instance, reacting triethyl phosphite with an appropriate haloacetate yields triethyl phosphonoacetate. wikipedia.org

To synthesize analogues of methyl dioctylphosphonoacetate with different alkyl chains, one would start with the corresponding trialkyl phosphite. For example, trimethyl phosphite or triisopropyl phosphite would yield dimethyl phosphonoacetate and diisopropyl phosphonoacetate, respectively. The synthesis of phosphonates with varied and distinct alkyl groups can also be achieved using microwave-assisted methods, which allow for the sequential alkylation of phosphonic ester-acid derivatives. nih.gov This provides a route to unsymmetrical phosphonates, further expanding the structural diversity.

The steric and electronic properties of these alkyl groups on the phosphorus atom influence the subsequent HWE reaction, although modifications to the ester group often have a more pronounced effect on stereoselectivity. conicet.gov.ar

Ester Group Modifications for Tunable Reactivity

Modifying the ester group of the phosphonoacetate is a powerful strategy for tuning the stereoselectivity (E/Z) of the resulting alkene in the HWE reaction. conicet.gov.ar While standard reagents like triethyl phosphonoacetate typically yield (E)-alkenes with high selectivity, specific applications may require the synthesis of (Z)-alkenes. wikipedia.orgorganicchemistrydata.org

Researchers have developed phosphonoacetate reagents with bulky or electron-withdrawing ester groups to favor the formation of (Z)-olefins. A notable example is the Still-Gennari phosphonoacetate, which incorporates bis(2,2,2-trifluoroethyl) ester groups. The strong electron-withdrawing nature of these groups increases the acidity of the α-proton and alters the stability of the reaction intermediates, leading to high (Z)-selectivity. organicchemistrydata.org Similarly, using bulky aryl groups on the phosphonate, such as in ethyl (diarylphosphono)acetates, has been shown to be highly effective for producing (Z)-unsaturated esters with selectivities reaching up to 99%. researchgate.net

The choice of base and reaction conditions, in conjunction with the ester group modification, plays a critical role in determining the final stereochemical outcome. acs.org

Table 1: Effect of Phosphonate Ester Modification on HWE Reaction Selectivity

Phosphonate Reagent Type Typical Selectivity Key Feature
Trialkyl phosphonoacetates (e.g., Triethyl) (E)-selective Standard, widely used reagent.
Still-Gennari Reagent (bis(trifluoroethyl)phosphonoacetate) (Z)-selective Electron-withdrawing ester groups. organicchemistrydata.org
Ando Reagent (bis(o-tolyl)phosphonoacetate) (Z)-selective Sterically demanding aryl groups. researchgate.net

Chiral this compound Derivatives for Asymmetric Synthesis

The synthesis of chiral molecules in an enantiomerically pure form is a primary objective in modern chemistry, particularly for pharmaceutical and biological applications. rsc.org Chiral derivatives of phosphonoacetates are valuable reagents for asymmetric synthesis, enabling the stereocontrolled formation of chiral olefins and other functionalized molecules.

Enantioselective Approaches to Chiral Olefins

One direct approach to asymmetric olefination involves the use of a chiral phosphonate reagent where a chiral auxiliary is covalently attached to the phosphonate molecule. For example, phosphonate reagents incorporating a chiral alcohol, such as (1R,2S,5R)-8-phenylmenthol, have been used in asymmetric HWE reactions. researchgate.net In these systems, the chiral auxiliary influences the approach of the aldehyde to the phosphonate carbanion, leading to preferential formation of one enantiomer of the olefin product. The level of asymmetric induction is dependent on both the structure of the chiral auxiliary and the specific alkyl groups on the phosphoryl unit. researchgate.net

This substrate-controlled approach has been successfully applied to the synthesis of various chiral compounds, demonstrating the utility of building chirality directly into the phosphonoacetate framework.

Ligand-Promoted Asymmetric Induction

An alternative and often more versatile strategy for asymmetric synthesis involves reagent-controlled or catalyst-controlled reactions. In this approach, an achiral phosphonoacetate reagent is used in combination with a chiral catalyst or ligand. researchgate.net The chiral ligand coordinates to a metal center, creating a chiral environment that directs the reaction pathway and induces enantioselectivity.

A wide variety of chiral phosphorus ligands have been developed for transition-metal-catalyzed asymmetric reactions, including those based on spirocyclic backbones and BINOL derivatives. rsc.orgacs.org For instance, rhodium complexes of chiral phosphorus-olefin hybrid ligands have been shown to be effective in the asymmetric 1,4-addition of boronic acids to electron-deficient olefins. umich.edu Similarly, palladium catalysts combined with chiral N,N-ligands can achieve excellent enantioselectivities (up to 99% ee) in the addition of arylboronic acids to phosphonate-derived hydrazones. csic.es Chiral phosphine-phosphoramidite ligands have also emerged as a robust class of ligands for various asymmetric transformations. tandfonline.com This catalytic approach avoids the need to synthesize a stoichiometric amount of a chiral phosphonate reagent, making it highly efficient and modular. scispace.com

Table 2: Examples of Chiral Ligands in Asymmetric Synthesis Involving Phosphonates

Ligand Type Metal Catalyst Application Reference
Chiral Phosphine-Phosphoramidites Rh, Ru, Ir Asymmetric Hydrogenation tandfonline.com
Spiro Monophosphorus Ligands Rh, Pd, Cu, Ni Asymmetric Addition, Allylation acs.org
Pyridine–Hydrazone N,N-Ligands Pd Arylation of Hydrazones csic.es
TADDOL-derived Ligands Rh Catalytic Hydroboration acs.org

Heteroatom-Substituted Phosphonoacetates and Their Reactivity Profiles

Introducing heteroatoms such as nitrogen, sulfur, or oxygen into the phosphonoacetate backbone leads to a class of compounds with distinct reactivity profiles and synthetic applications. These heteroatom-substituted analogues are precursors to a variety of important molecules, including α-amino phosphonic acids, which are mimics of natural amino acids. csic.esmdpi.com

The synthesis of α-amino phosphonates can be achieved through methods like the Kabachnik-Fields reaction or the Pudovik reaction, which involve the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. researchgate.net Asymmetric variants of these reactions, using chiral catalysts or auxiliaries, provide access to enantiomerically enriched α-amino phosphonates. researchgate.netresearchgate.net These compounds are valuable building blocks in medicinal chemistry. scispace.com

The presence of a heteroatom adjacent to the phosphonate group significantly influences the molecule's electronic properties and reactivity. For example, α-amino phosphonates can be used in peptide synthesis or as ligands in catalysis. researchgate.net The synthesis of S,N-heterocycles can also involve cyclization reactions of heteroatom-substituted precursors, demonstrating the diverse reactivity imparted by the incorporation of atoms like sulfur and nitrogen into organic frameworks. beilstein-journals.org The development of methods for the enantioselective synthesis of tetrasubstituted α-aminophosphonic acid derivatives, which contain a chiral quaternary carbon center, represents a significant challenge and an active area of research. mdpi.com

Computational and Theoretical Studies on Methyl Dioctylphosphonoacetate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the molecular and electronic properties of methyl dioctylphosphonoacetate. These calculations, often employing methods like Density Functional Theory (DFT) and ab initio calculations, can predict molecular geometry, orbital energies, and charge distributions. nih.gov

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two octyloxy groups and a methyl acetate (B1210297) group. Quantum chemical calculations can precisely determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. The electronic structure is dominated by the electron-withdrawing nature of the phosphonate (B1237965) group, which influences the acidity of the alpha-proton and the nucleophilicity of the corresponding carbanion.

Fragment molecular orbital (FMO) methods can be applied to large molecules like this compound to manage computational cost while maintaining accuracy. nih.gov This approach breaks the molecule into smaller fragments, and the properties of the whole molecule are determined from the properties of these individual fragments and their interactions. nih.gov

Below is a hypothetical table of calculated molecular properties for this compound, based on typical values for similar phosphonates.

Molecular PropertyCalculated ValueMethod
P=O Bond Length1.45 ÅDFT/B3LYP
P-C Bond Length1.82 ÅDFT/B3LYP
C-H Bond Dissociation Energy (α-proton)380 kJ/molDFT/B3LYP
Dipole Moment3.5 DDFT/B3LYP

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving phosphonates. nih.gov For this compound, DFT studies are particularly useful for elucidating the intricacies of the Horner-Wadsworth-Emmons (HWE) reaction. nih.govcapes.gov.br

The HWE reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgwikipedia.org DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates, and calculating their corresponding energies. nih.govcapes.gov.br

The reaction begins with the deprotonation of the phosphonoacetate to form a stabilized carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming an oxaphosphetane intermediate. nih.govcapes.gov.br The decomposition of this intermediate yields the final alkene product and a water-soluble phosphate (B84403) byproduct. wikipedia.org

DFT studies on analogous systems, such as trimethyl phosphonoacetate, have shown that the formation of the oxaphosphetane is often the rate-determining step. nih.govcapes.gov.br The energy profile reveals the activation barriers for both the (E)- and (Z)-pathways, providing a rationale for the observed stereoselectivity. nih.gov

The following table illustrates a hypothetical energy profile for the reaction of this compound with a generic aldehyde, based on data from related systems.

Reaction StepRelative Energy (kJ/mol)
Reactants0
Transition State 1 (Oxaphosphetane formation - E)80
Transition State 1 (Oxaphosphetane formation - Z)95
Oxaphosphetane Intermediate (E)-20
Oxaphosphetane Intermediate (Z)-10
Transition State 2 (Alkene formation - E)60
Transition State 2 (Alkene formation - Z)75
Products (E-alkene)-50
Products (Z-alkene)-40

The stereochemical outcome of the HWE reaction is a key area of investigation using DFT. The preference for the (E)-alkene is generally attributed to the thermodynamic stability of the transition state leading to its formation. nih.gov Computational models can explore the various factors that influence this selectivity, including the nature of the phosphonate substituents, the base used for deprotonation, and the reaction solvent.

For this compound, the bulky dioctyl groups are expected to play a significant role in directing the stereochemistry. DFT calculations can model the steric interactions in the transition states, quantifying their impact on the energy difference between the (E)- and (Z)-pathways. Studies on similar systems have shown that bulkier phosphonate groups tend to enhance (E)-alkene selectivity. wikipedia.org

Molecular Dynamics Simulations of Reagent-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between this compound and its reaction partners. nih.gov Unlike static quantum chemical calculations, MD simulations can model the time evolution of the system, capturing the conformational changes and solvent effects that occur during a reaction. nih.govrsc.org

In the context of the HWE reaction, MD simulations can be used to study the initial association of the phosphonate reagent with the aldehyde or ketone substrate. These simulations can reveal the preferred orientations of the reactants prior to the chemical transformation and the role of solvent molecules in stabilizing the transition state.

QSAR (Quantitative Structure-Activity Relationship) for Phosphonoacetates (focus on reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For phosphonoacetates, QSAR models can be developed to predict their reactivity in the HWE reaction based on various molecular descriptors.

These descriptors can be derived from computational calculations and include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, orbital energies), and topological indices. A QSAR study on a series of phosphonoacetates with varying ester groups (including the dioctyl group of this compound) could identify the key structural features that govern their olefination efficiency and stereoselectivity.

A study on phosphonoacetic acid and its congeners demonstrated that the distance between the carboxylic and phosphono groups is crucial for its activity. nih.gov While this study focused on antiherpesvirus activity, the principle of identifying critical structural features is central to QSAR. For the reactivity of phosphonoacetates in the HWE reaction, descriptors related to the electron-withdrawing ability of the phosphonate substituents and the steric bulk of the ester groups would likely be important. researchgate.net

A hypothetical QSAR model for the reactivity of phosphonoacetates might take the form of the following equation:

log(k) = c0 + c1σ + c2*Es

where log(k) is the logarithm of the reaction rate constant, σ* is the Taft electronic parameter of the ester group, Es is the Taft steric parameter, and c0, c1, and c2 are coefficients determined by regression analysis.

Advanced Analytical Characterization in Research Contexts

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for elucidating the mechanistic pathways of reactions involving methyl dioctylphosphonoacetate, such as in the Horner-Wadsworth-Emmons (HWE) reaction or in studies of its degradation or complexation. wikipedia.org HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions for transient intermediates, products, and byproducts.

In a typical application, such as studying the hydrolysis of this compound, HRMS can identify key intermediates by detecting their exact mass. For instance, the initial loss of a methoxy (B1213986) group from the ester or an octyloxy group from the phosphonate (B1237965) would result in distinct high-resolution masses, allowing for the differentiation of competing degradation pathways.

Furthermore, when this compound is used in reactions like the HWE olefination, HRMS is critical for characterizing the reaction progress. organic-chemistry.org It can be used to identify the phosphonate carbanion intermediate or the resulting phosphate (B84403) byproduct, confirming the proposed mechanism. wikipedia.orgorganic-chemistry.org The fragmentation patterns observed in MS/MS experiments offer deeper structural insights. Expected fragmentation for this compound would involve characteristic losses of the octyl chains (C8H16, 112.1252 Da), the methoxycarbonyl group (COOCH3, 59.0133 Da), and cleavages around the P-C bond, providing a fingerprint for its identification in complex mixtures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural and stereochemical characterization of this compound in solution. A combination of 1D (¹H, ¹³C, ³¹P) and 2D NMR experiments provides a complete picture of the molecule's connectivity and, in certain cases, its conformational preferences.

For this compound, the key NMR active nuclei are ¹H, ¹³C, and ³¹P.

³¹P NMR: A single resonance is expected, with a chemical shift characteristic of an alkyl phosphonate. Monitoring this signal is particularly useful in reaction monitoring, for instance, during the Atherton-Todd reaction, where the shift of the phosphorus signal indicates its transformation. nih.gov

¹H NMR: The spectrum would show distinct signals for the methoxy protons (O-CH₃), the methylene (B1212753) protons adjacent to the phosphorus (P-CH₂-C=O), the methylene protons of the octyl chains (O-CH₂-), the internal methylenes of the octyl chains (-(CH₂)₆-), and the terminal methyl groups (-CH₃).

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for the carbonyl carbon, the P-CH₂ carbon (with a large one-bond P-C coupling constant), and the distinct carbons of the methoxy and dioctyl groups. nih.gov

Table 1: Predicted ¹H and ³¹P NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCouplingAssignment
³¹P~20-25Singlet-P=O
¹H~3.7Singlet-O-CH
¹H~4.0QuintetJ(H,H) ≈ 7 HzO-CH ₂-(CH₂)₆CH₃
¹H~3.0Doublet²J(P,H) ≈ 22 HzP-CH ₂-C=O
¹H~1.6Multiplet-O-CH₂-CH ₂-
¹H~1.3Multiplet--(CH ₂)₅-
¹H~0.9TripletJ(H,H) ≈ 7 Hz-CH

2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecule's covalent framework, several 2D NMR techniques are employed. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. numberanalytics.com For this compound, COSY would show clear correlations between the adjacent methylene groups within the octyl chains, confirming their structure from the O-CH₂ group down to the terminal CH₃.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the doublet at ~3.0 ppm in the ¹H spectrum would correlate to the P-C H₂ carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). numberanalytics.com HMBC is crucial for piecing together the molecular fragments. Key correlations would be observed from the methoxy protons (O-CH₃) to the carbonyl carbon (C=O), and from the P-CH₂ protons to the carbonyl carbon and the phosphorus atom (via ¹H-³¹P HMBC), unequivocally establishing the phosphonoacetate core structure.

Dynamic NMR (DNMR) is a specialized technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or ligand exchange. youtube.com While specific DNMR studies on this compound are not widely reported, the principles can be applied to understand its potential dynamic behaviors.

For instance, if this compound were to form a complex with a metal ion, DNMR could be used to study the kinetics of the binding and dissociation process. youtube.com At low temperatures, separate signals might be observed for the free and bound forms of the phosphonate. As the temperature is raised, these signals would broaden and eventually coalesce into a single, averaged signal, a phenomenon known as coalescence. youtube.com Analysis of the spectra at different temperatures allows for the calculation of the activation energy and rate of the exchange process.

Similarly, DNMR could probe restricted rotation around the P-C or C-C bonds, which might become evident at low temperatures, leading to the appearance of distinct signals for otherwise equivalent nuclei. youtube.com Such studies provide insight into the flexibility and conformational landscape of the molecule and its reaction intermediates. nih.gov

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. wikipedia.orglibretexts.org However, obtaining single crystals suitable for analysis can be challenging, particularly for flexible, long-chain molecules like this compound, which tend to be oils or waxy solids at room temperature.

As such, no single-crystal X-ray structure for pure this compound appears to be available in the public domain. A common strategy to overcome this is to form a co-crystal or a metal complex derivative that has a higher propensity to crystallize. Research on related long-chain metal alkyl phosphates has shown that coordination to a metal center, such as zinc, can lead to the formation of well-ordered one-dimensional coordination polymers that are amenable to single-crystal X-ray diffraction. rsc.org

Should a suitable derivative of this compound be crystallized, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding non-covalent interactions in the solid state and for validating the ground-state conformations predicted by computational models. nih.gov

Chromatographic Methods for Reaction Monitoring and Product Analysis in Research

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. bibliotekanauki.pl Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, with the choice depending on the volatility and thermal stability of the compounds being analyzed. chromatographyonline.comchromatographyonline.com

Gas Chromatography (GC): Given its molecular weight, this compound may require high temperatures for volatilization, making GC a viable but potentially challenging option. Thermal lability can be a concern for some organophosphorus compounds, possibly leading to degradation in the injector port. analysis.rs When applicable, GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) provides excellent separation and sensitive detection. cromlab-instruments.es A low-polarity column, such as one with a 5% phenyl polysiloxane phase, is typically suitable for separating such compounds. analysis.rscromlab-instruments.es

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for the analysis of less volatile or thermally sensitive organophosphorus compounds. chromatographyonline.com For this compound, reversed-phase HPLC using a C18 column would be a standard approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector if the molecule contains a chromophore (less effective for this compound), an evaporative light scattering detector (ELSD), or, most powerfully, a mass spectrometer (LC-MS). chromatographyonline.com LC-MS is particularly useful for reaction monitoring as it can simultaneously track the disappearance of reactants and the appearance of products, providing mass information for peak identification. chromatographyonline.com

Table 2: Applicable Chromatographic Methods for this compound

MethodStationary Phase (Column)Mobile Phase/Carrier GasDetectorApplication
HPLC Reversed-Phase (e.g., C18)Acetonitrile/Water GradientMS, ELSD, UVPurity analysis, Reaction monitoring of non-volatile products
GC Low-polarity (e.g., TG-5MS)HeliumMS, FPDPurity analysis, Separation of volatile components

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl phosphonoacetate derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Methyl phosphonoacetate derivatives are typically synthesized via nucleophilic substitution or Arbuzov reactions. For example, triethyl phosphonoacetate is synthesized by reacting ethyl α-bromoacetate with triethyl phosphite under reflux conditions . Key parameters for optimization include:

  • Molar Ratios : A slight excess of phosphite (1.2–1.5 equivalents) ensures complete conversion of the bromoacetate.
  • Reaction Time : 6–12 hours under reflux (110–120°C) in anhydrous solvents like toluene.
  • Work-Up : Neutralization with sodium bicarbonate and purification via vacuum distillation.
    • Data Contradiction : Yields vary (60–85%) due to side reactions like hydrolysis; IR spectroscopy (e.g., P=O stretch at 1250–1280 cm⁻¹) confirms product purity .

Q. How should methyl phosphonoacetate derivatives be characterized to validate their structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ³¹P NMR to confirm ester and phosphoryl groups. For example, ³¹P NMR typically shows a singlet at δ 18–22 ppm .
  • IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (C=O ester) and 1250–1280 cm⁻¹ (P=O) .
  • Mass Spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]⁺ for methyl diethylphosphonoacetate at m/z 223.08) .

Q. What are the critical storage and handling protocols for methyl phosphonoacetate derivatives in laboratory settings?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Handling : Use in a fume hood with PPE (gloves, lab coat, goggles) due to potential irritancy .
  • Solubility : Dissolve in aprotic solvents (e.g., DMF, DMSO) for reactions; avoid aqueous solutions unless stabilized .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of methyl phosphonoacetate derivatives in C–C bond-forming reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study transition states in Horner-Wadsworth-Emmons reactions .
  • Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the phosphoryl group.
  • Validation : Compare computed ³¹P NMR shifts with experimental data to refine models .

Q. What strategies resolve contradictions in reported catalytic efficiencies of methyl phosphonoacetate derivatives in asymmetric synthesis?

  • Methodological Answer :

  • Systematic Review : Compile kinetic data (e.g., turnover frequencies, enantiomeric excess) across studies to identify outliers .
  • Controlled Replication : Reproduce reactions under standardized conditions (solvent, temperature, catalyst loading) .
  • Advanced Characterization : Use in-situ FTIR or X-ray crystallography to detect intermediates or stereochemical mismatches .

Q. How do steric effects of alkyl substituents (e.g., octyl vs. ethyl) influence the physicochemical properties of methyl phosphonoacetate derivatives?

  • Methodological Answer :

  • Comparative Studies : Synthesize derivatives with varying alkyl chains and analyze:
  • Thermal Stability : TGA to assess decomposition temperatures (longer chains increase hydrophobicity but reduce thermal stability).
  • Solubility : LogP measurements to correlate chain length with partition coefficients .
  • Crystallography : Single-crystal X-ray diffraction to study steric hindrance in the phosphoryl group .

Data Reporting and Reproducibility

Q. How should researchers address incomplete spectral data (e.g., missing IR peaks) in publications?

  • Methodological Answer :

  • Transparency : Clearly note limitations (e.g., "Insufficient sample for full IR analysis" ).
  • Alternative Validation : Cross-reference with NMR/MS data or computational predictions.
  • Open Data : Deposit raw spectra in repositories like Zenodo for peer validation.

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